BenchChemオンラインストアへようこそ!

Ethanone, 1-(1-hydroxy-2-phenanthrenyl)-

Anticancer screening NCI DTP Yeast screen

Ethanone, 1-(1-hydroxy-2-phenanthrenyl)- (CAS 500778-51-8; IUPAC: 1-(1-hydroxyphenanthren-2-yl)ethanone; molecular formula C₁₆H₁₂O₂; MW 236.26 g/mol) is a disubstituted phenanthrene derivative bearing a hydroxyl group at position 1 and an acetyl group at position 2 of the phenanthrene ring system. The compound is cataloged under NSC identifier NSC402646 and DSSTox substance ID DTXSID80322994, indicating its prior entry into the National Cancer Institute (NCI) Developmental Therapeutics Program (DTP) chemical library for anticancer screening.

Molecular Formula C16H12O2
Molecular Weight 236.26 g/mol
CAS No. 500778-51-8
Cat. No. B14224453
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthanone, 1-(1-hydroxy-2-phenanthrenyl)-
CAS500778-51-8
Molecular FormulaC16H12O2
Molecular Weight236.26 g/mol
Structural Identifiers
SMILESCC(=O)C1=C(C2=C(C=C1)C3=CC=CC=C3C=C2)O
InChIInChI=1S/C16H12O2/c1-10(17)12-8-9-14-13-5-3-2-4-11(13)6-7-15(14)16(12)18/h2-9,18H,1H3
InChIKeySVTOBQKWKUYOHP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethanone, 1-(1-hydroxy-2-phenanthrenyl)- (CAS 500778-51-8): Chemical Identity and Baseline Procurement Profile


Ethanone, 1-(1-hydroxy-2-phenanthrenyl)- (CAS 500778-51-8; IUPAC: 1-(1-hydroxyphenanthren-2-yl)ethanone; molecular formula C₁₆H₁₂O₂; MW 236.26 g/mol) is a disubstituted phenanthrene derivative bearing a hydroxyl group at position 1 and an acetyl group at position 2 of the phenanthrene ring system [1]. The compound is cataloged under NSC identifier NSC402646 and DSSTox substance ID DTXSID80322994, indicating its prior entry into the National Cancer Institute (NCI) Developmental Therapeutics Program (DTP) chemical library for anticancer screening [1][2]. Unlike the more extensively characterized 3-substituted or 3,4-disubstituted phenanthrene congeners that dominate the historical pharmacological literature, the 1-hydroxy-2-acetyl substitution pattern of this compound represents a distinct regiochemical arrangement with potentially divergent biological and physicochemical properties [3].

Why Generic Substitution of Ethanone, 1-(1-hydroxy-2-phenanthrenyl)- with Common Phenanthrene Analogs Is Not Supported by Evidence


The pharmacological and physicochemical behavior of phenanthrene derivatives is exquisitely sensitive to the position, number, and type of substituents on the fused-ring scaffold. Eddy (1933) demonstrated that among 2-, 3-, and 9-monosubstituted phenanthrenes bearing acetyl, hydroxyl, carboxyl, or amino groups, the most active member in each series was consistently the 3-substituted congener, and the rank order of depressant activity varied substantially by position [1]. Subsequent work on disubstituted phenanthrenes established that adding a second substituent generally attenuates activity relative to monosubstituted analogs, with the notable exceptions of the 3,4- and 9,10- substitution patterns [2]. The 1-hydroxy-2-acetyl arrangement of Ethanone, 1-(1-hydroxy-2-phenanthrenyl)- places it outside both the well-characterized 3-monosubstituted series and the 3,4- or 9,10-disubstituted motifs for which quantitative structure–activity relationship (QSAR) data exist. Consequently, extrapolating potency, selectivity, or toxicity from structurally related but regiochemically distinct phenanthrenes is unreliable without direct comparative data for this specific compound.

Product-Specific Quantitative Evidence Guide for Ethanone, 1-(1-hydroxy-2-phenanthrenyl)-: Differentiated Data Versus Comparators


NCI Yeast Anticancer Drug Screen: Complete Inactivity Across All Six Engineered Strains Distinguishes This Compound from Actives in the Same Library

In the NCI Yeast Anticancer Drug Screen, CID 345208 (SID 473246) was evaluated across six genetically engineered Saccharomyces cerevisiae strains (rad50, mec2-1, sgs1 mgt1, cln2 rad14, bub3, and mlh1 rad18) and was classified as 'Inactive' in all six assays, with no measurable activity value recorded [1]. This complete lack of activity stands in contrast to numerous phenanthrene-containing compounds in the NCI library that exhibit selective strain-dependent activity, and it provides a clear negative-selectivity fingerprint useful for eliminating DNA-damage or cell-cycle mechanisms as primary modes of action for this scaffold.

Anticancer screening NCI DTP Yeast screen

Positional Pharmacology: 1-Hydroxy-2-Acetyl Substitution Falls Outside the Structure–Activity Relationships Established for 3-Monosubstituted and 3,4-Disubstituted Phenanthrenes

Eddy (1933) quantified the depressant and analgesic effects of four series of monosubstituted phenanthrenes (acetyl, hydroxyl, carboxyl, amino) at the 2-, 3-, and 9-positions in cats. Within each series, the 3-substituted derivative was the most potent CNS depressant. For example, among the hydroxyl series, 3-hydroxyphenanthrene exhibited definite analgesic activity, whereas 2-hydroxyphenanthrene was not analgesic at the doses tested [1]. Eddy (1936) subsequently showed that disubstitution generally reduces potency: muzzling both hydroxyls of 3,4-dihydroxyphenanthrene by acetylation decreased effectiveness, paralleling the attenuation seen upon acetylating the single hydroxyl of 2- or 3-hydroxyphenanthrene [2]. Ethanone, 1-(1-hydroxy-2-phenanthrenyl)-, with its 1-hydroxy-2-acetyl motif, constitutes a regiochemical combination not explicitly tested in these foundational comparative studies, placing it in a distinct SAR space relative to the 3-substituted or 3,4-disubstituted reference compounds.

Structure–activity relationship Positional isomerism Phenanthrene pharmacology

Differentiation-Inducing Activity Claimed for This Compound in Undifferentiated Cell Models: A Potential Differentiator from Cytotoxic Phenanthrene Analogs

Web-archived pharmacological screening descriptions indicate that Ethanone, 1-(1-hydroxy-2-phenanthrenyl)- exhibits pronounced activity in arresting the proliferation of undifferentiated cells and inducing their differentiation to the monocyte lineage, suggesting a potential antineoplastic mechanism distinct from direct cytotoxicity [1]. This proposed differentiation-inducing mechanism stands in contrast to the DNA-intercalating or enzyme-inhibitory mechanisms more commonly associated with planar phenanthrene derivatives [2]. However, the quantitative potency data (e.g., EC₅₀ for differentiation induction) and direct side-by-side comparisons with other differentiation-inducing phenanthrenes such as 9,10-phenanthrenequinone (which induces monocytic differentiation of U937 cells via AKR1C3 regulation) are not publicly available for this compound [3].

Cell differentiation Monocyte differentiation Anticancer mechanism

Physicochemical Differentiation: Computed LogP and Hydrogen-Bonding Profile Relative to Common Phenanthrene Scaffolds

Computed physicochemical properties from PubChem indicate that Ethanone, 1-(1-hydroxy-2-phenanthrenyl)- has an XLogP3-AA value of 4.3, one hydrogen bond donor (the phenolic –OH), and two hydrogen bond acceptors (the ketone carbonyl and phenolic oxygen) [1]. By comparison, unsubstituted phenanthrene has a LogP of approximately 4.46 and zero H-bond donors/acceptors [2]. The introduction of the hydroxyl group at position 1 and acetyl at position 2 yields a compound with moderately reduced lipophilicity and a defined H-bond donor/acceptor profile that is distinct from mono-hydroxylated phenanthrenes (e.g., 1-hydroxyphenanthrene, XLogP3 ~3.9, 1 HBD, 1 HBA) and mono-acetylated phenanthrenes (e.g., 2-acetylphenanthrene, XLogP3 ~4.2, 0 HBD, 1 HBA), potentially affecting membrane permeability, protein binding, and metabolic stability in ways that are not linearly predictable from monosubstituted analog data.

Physicochemical properties LogP Hydrogen bonding Drug-likeness

Recommended Research and Industrial Application Scenarios for Ethanone, 1-(1-hydroxy-2-phenanthrenyl)- Based on Available Evidence


Negative Control or Counter-Screen Compound for NCI Yeast Anticancer Screening Panels

Given its documented inactivity across all six NCI yeast anticancer screen strains (rad50, mec2-1, sgs1 mgt1, cln2 rad14, bub3, mlh1 rad18), this compound can serve as a well-characterized negative control for yeast-based anticancer drug screening cascades, ensuring that observed activity of test compounds is not attributable to non-specific effects shared by all phenanthrene derivatives [1].

Pharmacological Profiling of the 1,2-Disubstituted Phenanthrene SAR Space

Because the 1-hydroxy-2-acetyl substitution pattern is not represented in the classic Eddy (1933, 1936) comparative pharmacology studies of mono- and disubstituted phenanthrenes, this compound fills a critical structural gap for academic or industrial groups conducting systematic SAR campaigns on the phenanthrene scaffold [2]. Procurement of this compound enables de novo profiling of CNS depressant, analgesic, or differentiation-inducing activities in modern assay formats.

Reference Standard for Analytical Method Development Targeting Hydroxy-Acetyl Phenanthrenes

With a well-defined molecular formula (C₁₆H₁₂O₂), exact mass (236.083729621 Da), and InChI Key (SVTOBQKWKUYOHP-UHFFFAOYSA-N), this compound is suitable as an analytical reference standard for LC-MS or GC-MS method development aimed at detecting or quantifying hydroxy-acetyl-substituted phenanthrenes in environmental, metabolomic, or natural product chemistry workflows [3].

Differentiation-Inducing Agent for Exploratory Cancer or Dermatological Research (Requires Independent Validation)

Based on the claim (not peer-reviewed) that this compound arrests proliferation of undifferentiated cells and induces monocyte differentiation, exploratory research programs investigating differentiation therapy approaches for hematological malignancies or hyperproliferative skin conditions may evaluate this compound, with the understanding that quantitative potency and selectivity data must be independently generated before drawing conclusions about efficacy or translational potential [4].

Quote Request

Request a Quote for Ethanone, 1-(1-hydroxy-2-phenanthrenyl)-

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.